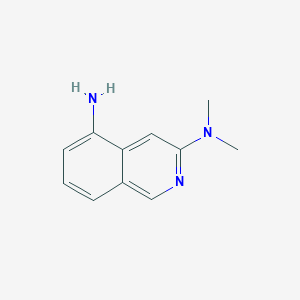

3-(Dimethylamino)isoquinolin-5-amine

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Sciences

The isoquinoline nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. nih.govthieme-connect.de Its significance stems from its presence in a vast array of natural alkaloids, many of which exhibit potent pharmacological properties. thieme-connect.decdhfinechemical.com These natural products, including morphine and codeine from the opium poppy, have served as foundational molecules in the development of modern pharmaceuticals. thieme-connect.de

In contemporary chemical sciences, isoquinoline derivatives are investigated for a wide spectrum of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.govprepchem.com The versatility of the isoquinoline ring system allows for extensive functionalization, enabling chemists to modulate the biological activity and pharmacokinetic properties of these molecules to design novel therapeutic agents. The planar nature of the aromatic system also facilitates intercalation with biological macromolecules, a mechanism relevant to certain anticancer and antimicrobial activities.

The following table summarizes the diverse pharmacological activities associated with the isoquinoline scaffold:

| Pharmacological Activity | Reference |

| Anticancer | nih.govprepchem.com |

| Antimicrobial | thieme-connect.de |

| Anti-inflammatory | nih.govthieme-connect.de |

| Antihypertensive | prepchem.com |

| Antioxidant | nih.gov |

| Antidepressant | nih.gov |

Historical Development of Isoquinoline Synthesis Methodologies

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry. lobachemie.com The first isolation of isoquinoline from coal tar was reported in 1885. chemicalbook.comsigmaaldrich.com Subsequently, the need for regioselective and efficient synthetic routes spurred the development of various methodologies.

Key historical methods for isoquinoline synthesis include:

Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to form a 3,4-dihydroisoquinoline. nih.govmdpi.comfishersci.com This intermediate can then be dehydrogenated to yield the aromatic isoquinoline. sigmaaldrich.com The reaction is particularly effective for aromatic rings bearing electron-donating groups. mdpi.comsigmaaldrich.com

Pictet-Spengler Reaction: First reported in 1911, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.gov This method is of significant importance in the synthesis of isoquinoline alkaloids and their derivatives.

Pomeranz-Fritsch Reaction: Also developed in 1893, this method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. This reaction provides a direct route to substituted isoquinolines.

These seminal reactions, along with their numerous modifications, have provided chemists with a powerful toolkit for the construction of a wide variety of isoquinoline derivatives, fueling research in medicinal chemistry and materials science. lobachemie.com

A summary of these key historical synthesis reactions is presented in the table below:

| Reaction Name | Year Discovered | Reactants | Product |

| Bischler-Napieralski | 1893 | β-arylethylamide | 3,4-dihydroisoquinoline |

| Pomeranz-Fritsch | 1893 | Benzalaminoacetal | Isoquinoline |

| Pictet-Spengler | 1911 | β-arylethylamine and aldehyde/ketone | Tetrahydroisoquinoline |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-N,3-N-dimethylisoquinoline-3,5-diamine |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-6-9-8(7-13-11)4-3-5-10(9)12/h3-7H,12H2,1-2H3 |

InChI Key |

FFWRMLRDYZWKTM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C2C=CC=C(C2=C1)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of Isoquinolin 5 Amine Derivatives

Mechanistic Investigations of Key Cyclization Pathways

The synthesis of the isoquinoline (B145761) core and related fused heterocyclic systems often relies on intramolecular cyclization reactions. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, modern approaches offer broader substrate scope and milder conditions. iust.ac.ir

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be dehydrogenated. iust.ac.ir For a derivative related to 3-(Dimethylamino)isoquinolin-5-amine, the synthesis would likely start from a suitably substituted phenethylamine. The mechanism proceeds via an electrophilic attack of a nitrilium ion intermediate onto the electron-rich benzene (B151609) ring.

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. iust.ac.ir This reaction is also an intramolecular electrophilic substitution and is particularly effective when the aromatic ring is activated by electron-donating groups, a condition met by the precursors to 5-aminoisoquinoline (B16527) derivatives.

More recent developments include palladium-catalyzed intramolecular cyclizations and radical-mediated pathways. For instance, photo-induced cascade amidation/cyclization reactions have been used to synthesize amide-functionalized isoquinoline-1,3-diones, proceeding through a carbamoyl (B1232498) radical mechanism. rsc.org Another modern approach is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes to yield isoquinoline N-oxides, which can be further functionalized. acs.orgnih.gov Mechanistic studies suggest these reactions proceed primarily through an ionic pathway involving a cationic intermediate that undergoes cyclization. nih.gov

Table 1: Overview of Key Cyclization Pathways for Isoquinoline Synthesis

| Reaction Name | Precursors | Key Intermediate | Conditions | Product Type |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion | Strong acid (P₂O₅, POCl₃) | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Iminium ion | Acidic (protic or Lewis) | Tetrahydroisoquinoline |

| Oxidative Cyclization | o-Vinylaryl ketoxime | Cationic intermediate | Phenyliodine bis(trifluoroacetate) (PIFA) | Isoquinoline N-Oxide |

| Radical Cascade | N-(methacryloyl)benzamide | Carbamoyl radical | Organic photosensitizer | Isoquinoline-1,3-dione |

Electrophilic and Nucleophilic Aromatic Substitution Processes on the Isoquinoline Ring

The isoquinoline nucleus exhibits distinct regioselectivity in substitution reactions due to the electronic properties of its fused ring system. imperial.ac.uk

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. imperial.ac.ukquimicaorganica.org In unsubstituted isoquinoline, substitution happens primarily at the C5 and C8 positions. youtube.com The stability of the resulting Wheland intermediate, which avoids disrupting the aromaticity of the pyridine ring, dictates this preference. quimicaorganica.org

In the case of this compound, the reactivity is significantly influenced by the two powerful electron-donating groups.

The 5-amino group is a strong activating group and is ortho, para-directing. It will strongly favor electrophilic attack at the C6 and C8 positions.

The 3-dimethylamino group also activates the ring system, particularly the pyridine part, but its main influence on SEAr will be reinforcing the activation of the benzene ring through resonance.

Therefore, electrophilic reactions like nitration, halogenation, and sulfonation on this compound are expected to yield predominantly 6- and/or 8-substituted products.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack occurs on the electron-deficient pyridine ring, with a strong preference for the C1 position. iust.ac.iryoutube.com This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack. quora.com The Chichibabin reaction, where isoquinoline reacts with sodium amide to form 1-aminoisoquinoline, is a classic example. iust.ac.ir

The presence of the 3-dimethylamino group in this compound would further activate the pyridine ring towards nucleophilic attack, though the primary site remains C1. Halogens placed at the C1 position are readily displaced by a wide range of nucleophiles. thieme-connect.de Halogens at C3 are significantly less reactive towards nucleophilic displacement. iust.ac.ir

Table 2: Regioselectivity in Substitution Reactions of Isoquinoline

| Reaction Type | Preferred Positions | Rationale | Influence of Substituents in 3-(Me₂N)IQ-5-NH₂ |

|---|---|---|---|

| Electrophilic (SEAr) | C5 and C8 | Formation of more stable Wheland intermediate on the benzene ring. quimicaorganica.org | 5-NH₂ group strongly directs to C6 and C8. |

| Nucleophilic (SNAr) | C1 | Stabilization of the negative intermediate by the ring nitrogen. quora.com | 3-Me₂N group activates the pyridine ring, but C1 remains the most favorable site. |

Reactivity Profiles of the Dimethylamino and Amino Substituents

The amino and dimethylamino groups themselves are reactive sites for further functionalization.

The primary amino group at the C5 position is particularly versatile. It can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide array of other functional groups through Sandmeyer-type reactions, including halogens (-F, -Cl, -Br, -I), hydroxyl (-OH), and cyano (-CN) groups. nih.gov This two-step sequence is a powerful tool for introducing substituents that cannot be installed directly onto the isoquinoline ring. The amino group can also be acylated to form amides or alkylated.

The tertiary dimethylamino group at the C3 position is generally less reactive than the primary amino group. It is a poor leaving group and does not undergo diazotization. Its primary role is as a strong electron-donating group, which increases the basicity of the ring nitrogen and activates the molecule towards electrophilic substitution. researchgate.net While direct transformation of the dimethylamino group is challenging, its electronic influence is crucial in directing other reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. yonedalabs.com Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely applied to functionalize heterocyclic systems, including isoquinolines. nih.govnih.govacs.orgpnas.org

These reactions typically require an organohalide or triflate as one of the coupling partners. wikipedia.orglibretexts.org For derivatives of this compound, a suitable halide would need to be installed on the ring. As mentioned previously, this can be readily achieved by converting the 5-amino group into a halogen (e.g., 5-bromo or 5-iodo) via a diazotization-Sandmeyer sequence. nih.gov

Suzuki–Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org A 5-halo-3-(dimethylamino)isoquinoline could be coupled with various aryl- or vinyl-boronic acids to synthesize 5-aryl or 5-vinyl derivatives, significantly increasing molecular complexity. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the isoquinoline-halide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org

The general scheme is as follows: Isoquinoline-X + R-B(OH)₂ --(Pd catalyst, Base)--> Isoquinoline-R

This strategy allows for the modular construction of a library of compounds for various applications by simply changing the boronic acid coupling partner. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Stereochemical Assignmentdocbrown.inforesearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(Dimethylamino)isoquinolin-5-amine. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of the molecule's atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the five protons on the isoquinoline (B145761) core. Due to the substitution pattern, these protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The dimethylamino group would typically appear as a sharp singlet in the aliphatic region of the spectrum, integrating to six protons. The two protons of the primary amine at the C5 position would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the isoquinoline ring from the sp³-hybridized carbons of the dimethylamino methyl groups. The carbons directly attached to nitrogen atoms (C3, C5, and the methyl carbons) would show characteristic shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the isoquinoline ring. HSQC would correlate each proton signal with its directly attached carbon atom. Finally, HMBC would identify longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the dimethylamino and amine substituents on the isoquinoline framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar isoquinoline derivatives.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| H1 | ~8.8 - 9.2 | - | Singlet, downfield shift due to proximity to ring nitrogen. |

| H4 | ~7.0 - 7.3 | - | Singlet, upfield shift due to electron-donating N(CH₃)₂ group. |

| H6 | ~7.2 - 7.5 | - | Doublet. |

| H7 | ~7.4 - 7.7 | - | Triplet. |

| H8 | ~6.8 - 7.1 | - | Doublet, upfield shift due to electron-donating NH₂ group. |

| NH₂ | ~4.5 - 5.5 | - | Broad singlet, exchangeable with D₂O. |

| N(CH₃)₂ | ~3.0 - 3.3 | - | Singlet, integrating to 6H. |

| C1 | - | ~150 - 155 | |

| C3 | - | ~155 - 160 | |

| C4 | - | ~105 - 110 | |

| C4a | - | ~128 - 132 | Quaternary carbon. |

| C5 | - | ~145 - 150 | |

| C6 | - | ~115 - 120 | |

| C7 | - | ~125 - 130 | |

| C8 | - | ~110 - 115 | |

| C8a | - | ~135 - 140 | Quaternary carbon. |

| N(CH₃)₂ | - | ~40 - 45 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Ion Analysisnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₁H₁₃N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

The calculated monoisotopic mass is 187.1109 Da. An HRMS measurement providing a mass value very close to this would confirm the molecular formula.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methyl compounds, leading to a prominent ion at m/z 172 (M-15).

Loss of a hydrogen radical (•H): Resulting in an [M-1]⁺ ion.

Cleavage of the isoquinoline ring: The bicyclic system can undergo complex rearrangements and fissions, leading to smaller charged fragments characteristic of the isoquinoline core.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Proposed Ion/Fragment | Formula | Notes |

| 187.111 | [M]⁺ | [C₁₁H₁₃N₃]⁺ | Molecular Ion |

| 172.087 | [M - CH₃]⁺ | [C₁₀H₁₀N₃]⁺ | Loss of a methyl radical from the dimethylamino group. This is often a major fragment. |

| 144.071 | [M - C₂H₅N]⁺ | [C₉H₈N₂]⁺ | Loss of dimethylamine (B145610) radical cation precursor. |

| 117.060 | [C₈H₇N]⁺ | [C₈H₇N]⁺ | Fragment corresponding to the isoquinoline core after loss of both substituents. |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield a three-dimensional model of the molecule.

The analysis would confirm the planarity of the isoquinoline ring system. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The primary amine at the C5 position is a hydrogen bond donor, and the nitrogen atoms of the isoquinoline ring and the dimethylamino group are potential acceptors. These hydrogen bonding networks are critical in determining the solid-state architecture.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-C, C-N) | Confirms connectivity and provides insight into bond order and hybridization. |

| Bond Angles (e.g., C-N-C) | Defines the geometry around each atom. |

| Torsion Angles | Describes the conformation of the molecule, such as the orientation of the dimethylamino group relative to the ring. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and π-π stacking that stabilize the crystal structure. |

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

For this compound, the key expected vibrational modes are:

N-H Stretching: The primary amine (NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the isoquinoline ring system will produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic amine and the dimethylamino group will appear in the 1250-1350 cm⁻¹ region.

FTIR and Raman are complementary techniques. While N-H and C=O (if present) stretches are typically strong in the IR spectrum, C=C bonds of aromatic rings often give strong signals in the Raman spectrum. A combined analysis provides a more complete vibrational profile of the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850 - 2980 | C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1450 - 1620 | C=C and C=N Ring Stretch | Isoquinoline Ring | Strong |

| 1250 - 1350 | C-N Stretch | Aryl-N and Alkyl-N | Medium-Strong |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely applied tool in chemical research due to its favorable balance between accuracy and computational cost. mdpi.com DFT calculations can elucidate a wide range of molecular properties, from geometry to reactivity.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. dtic.mildrugdesign.org For 3-(Dimethylamino)isoquinolin-5-amine, this process would involve calculating the forces on each atom and systematically adjusting their positions until a stable equilibrium geometry is found.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds, such as the bond connecting the dimethylamino group to the isoquinoline (B145761) ring. researchgate.net This analysis identifies the various low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. jocpr.com

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating capability. scispace.com For this compound, the HOMO would likely be distributed over the electron-rich amino groups and the aromatic isoquinoline system.

LUMO: Represents the orbital that is most likely to accept an electron. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

HOMO-LUMO Gap (Band Gap): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgpmf.unsa.ba Conversely, a small gap suggests the molecule is more reactive. irjweb.com

These parameters are essential for predicting how the molecule will participate in chemical reactions and absorb light.

Table 1: Hypothetical Frontier Orbital Data (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These would likely be found near the nitrogen atoms of the amino groups and the isoquinoline ring in this compound.

Blue regions (positive potential) signify areas of electron deficiency, which are prone to nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to nitrogen.

The MEP map provides a valuable guide to the molecule's reactive sites and its potential for intermolecular interactions, such as hydrogen bonding.

Non-covalent interactions (NCIs) are crucial for understanding molecular recognition, self-assembly, and stabilization in biological and chemical systems. nih.gov The NCI analysis method, based on electron density and its derivatives, helps to visualize and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. chemrxiv.org For this compound, an NCI analysis would reveal intramolecular hydrogen bonds and other stabilizing or destabilizing interactions that influence its preferred conformation. rsc.org

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic wavefunction to provide a detailed picture of chemical bonding and electron delocalization. scirp.orgnih.gov It translates the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which correspond to the familiar Lewis structure concept. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. frontiersin.orgresearchgate.net This allows for the elucidation of reaction mechanisms by identifying the most favorable pathway from reactants to products. nih.govnih.gov

This process involves:

Locating Reactants and Products: The starting and ending points of the reaction are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate this saddle point on the potential energy surface.

Calculating Reaction and Activation Energies: The difference in energy between the reactants and products determines if a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

For this compound, these calculations could be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation, by modeling the step-by-step mechanism and determining the energetic feasibility of different pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.orgneovarsity.org The fundamental principle is that the variations in the biological activity of a set of molecules are dependent on the changes in their structural or physicochemical properties. numberanalytics.com For a series of isoquinoline derivatives, a QSAR model could elucidate the key molecular features that govern their therapeutic potential.

The development of a robust QSAR model involves several key stages:

Data Set Assembly: A series of structurally related isoquinoline compounds, including this compound, with experimentally determined biological activities (e.g., IC₅₀ values against a specific protein target) would be compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. drugdesign.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices. numberanalytics.com

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. svuonline.orgudemy.com The model's statistical significance and predictive capability are then rigorously assessed using various metrics. numberanalytics.com

A hypothetical QSAR model for a series of isoquinoline derivatives might yield an equation like:

pIC₅₀ = 0.75 * LogP - 0.21 * Molecular_Weight + 1.5 * Num_H_Bond_Donors + 2.34

This equation would suggest that higher hydrophobicity (LogP) and a greater number of hydrogen bond donors enhance biological activity, while increased molecular weight is detrimental. Such a model provides clear design principles, guiding medicinal chemists to synthesize new analogs with a higher probability of success. drugdesign.org

Hypothetical QSAR Data for Isoquinoline Analogs

The table below illustrates the type of data used in a QSAR study. The pIC₅₀ values are a measure of the compound's potency. Molecular descriptors such as LogP (a measure of lipophilicity), Molecular Weight, and the number of Hydrogen Bond Donors are used to predict this activity.

| Compound ID | Structure | pIC₅₀ (Experimental) | LogP | Molecular Weight | Hydrogen Bond Donors | pIC₅₀ (Predicted) |

| 1 | This compound | 6.8 | 2.5 | 201.26 | 1 | 6.7 |

| 2 | Isoquinolin-5-amine | 5.9 | 1.8 | 144.17 | 1 | 5.8 |

| 3 | 3-Methoxyisoquinolin-5-amine | 6.2 | 2.1 | 174.20 | 1 | 6.3 |

| 4 | N,N-dimethylisoquinolin-3-amine | 6.5 | 2.9 | 186.25 | 0 | 6.1 |

In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). meilerlab.orgeurofinsdiscovery.com This method is instrumental in understanding the structural basis of ligand-target interactions and can be used to screen virtual libraries of compounds to identify potential drug candidates. nih.gov

The molecular docking process generally involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This often involves obtaining a crystal structure of the protein from a database and generating a low-energy 3D conformation of the ligand.

Docking Simulation: A search algorithm systematically explores various possible binding poses of the ligand within the active site of the protein. eurofinsdiscovery.com

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site. eurofinsdiscovery.com

For this compound, a docking study could reveal how the dimethylamino and amine groups, as well as the isoquinoline ring system, interact with a hypothetical protein kinase active site. For instance, the 5-amine group might act as a hydrogen bond donor to a key aspartate residue, while the isoquinoline ring could form hydrophobic interactions with surrounding leucine (B10760876) and valine residues. The docking score would provide an estimate of the binding strength, allowing for comparison with other potential inhibitors. researchgate.net This detailed interaction map is invaluable for guiding lead optimization, where chemists modify the ligand's structure to enhance binding affinity and selectivity. meilerlab.org

Hypothetical Molecular Docking Results for Isoquinoline Analogs against a Protein Kinase

This table demonstrates how docking results might be presented. The docking score indicates the predicted binding affinity, with more negative values suggesting stronger binding. The listed key interactions provide insight into how each compound might bind to the target.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |

| 1 | This compound | -8.5 | Asp145, Glu91 | Leu23, Val31, Ile89 |

| 2 | Isoquinolin-5-amine | -7.2 | Asp145 | Leu23, Val31 |

| 3 | 3-Methoxyisoquinolin-5-amine | -7.8 | Asp145 | Leu23, Val31, Ala45 |

| 4 | N,N-dimethylisoquinolin-3-amine | -7.5 | Glu91 | Leu23, Val31, Ile89, Ala45 |

An extensive body of research has focused on the isoquinoline scaffold, a privileged structure in medicinal chemistry, due to its presence in numerous biologically active natural products and synthetic compounds. This article focuses specifically on the research applications of this compound and its derivatives, exploring their role in mechanism-oriented studies within medicinal chemistry. The unique substitution pattern of this compound, featuring a dimethylamino group at the 3-position and an amino group at the 5-position, provides a versatile platform for developing targeted molecular tools and therapeutic leads.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. niscpr.res.in The future of synthesizing 3-(Dimethylamino)isoquinolin-5-amine and related compounds lies in the adoption of green chemistry principles. tandfonline.com This involves designing processes that reduce or eliminate the use and generation of hazardous substances.

Key research efforts are focused on:

Catalytic Systems: The use of transition-metal catalysts, such as rhodium(III) and ruthenium(II), is enabling more efficient and atom-economical reactions. niscpr.res.inchemistryviews.org These catalysts facilitate novel bond formations, like C-H activation, providing a more direct route to complex isoquinoline scaffolds. niscpr.res.inchemistryviews.org

Biodegradable Solvents: Shifting from traditional organic solvents to greener alternatives like polyethylene (B3416737) glycol (PEG-400) or biomass-derived ethanol (B145695) can dramatically reduce the environmental impact of synthesis. niscpr.res.inchemistryviews.org Some procedures are even being developed under solvent-free conditions. tandfonline.com

Energy Efficiency: Methodologies that operate at milder conditions, such as room temperature, or utilize alternative energy sources like ultrasound, contribute to more sustainable processes. chemistryviews.orgresearchgate.net

These modern synthetic strategies offer significant advantages over classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions and have a narrower substrate scope. niscpr.res.in The application of these green methodologies to the synthesis of this compound could lead to higher yields, lower costs, and a significantly improved environmental profile.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | Often harsh, requiring high temperatures | Mild conditions, often at room temperature chemistryviews.org |

| Catalysts | Stoichiometric acid catalysts | Recyclable transition-metal catalysts (Ru, Rh) niscpr.res.inchemistryviews.org |

| Solvents | Often hazardous organic solvents | Biodegradable or bio-derived solvents (PEG, ethanol) niscpr.res.inchemistryviews.org |

| Atom Economy | Can be low, with significant byproducts | High, due to direct C-H activation and annulation niscpr.res.in |

| Environmental Impact | Higher waste generation | Reduced waste and use of non-toxic materials tandfonline.com |

Integration of Advanced Computational Approaches and Machine Learning for Chemical Discovery

Computational tools are becoming indispensable in modern drug discovery. For compounds like this compound, integrating machine learning (ML) and artificial intelligence (AI) can accelerate the identification of new, potent, and specific therapeutic agents.

Current and future applications include:

Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, identify optimal reaction conditions, and even predict the reactive sites on a molecule for further functionalization. researchgate.netcam.ac.uk This can significantly reduce the amount of trial-and-error experimentation required in the lab.

In Silico Screening: Molecular docking and other computational techniques allow researchers to screen vast virtual libraries of derivatives of this compound against specific biological targets. mdpi.commdpi.com This helps prioritize which compounds to synthesize, saving time and resources.

Generative Models: AI can be used to design entirely new molecules based on desired properties. researchgate.net By inputting the core scaffold of this compound and a set of desired pharmacological characteristics, generative adversarial networks (GANs) can propose novel structures with a high probability of success. researchgate.net

These computational approaches allow for a more rational and targeted design of new chemical entities, moving beyond serendipitous discovery to a more engineered approach. cam.ac.uk

Exploration of Underexplored Bioisosterism and Scaffold Hopping Strategies

While the isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, exploring structural variations through bioisosterism and scaffold hopping can unlock new biological activities and improve drug-like properties. nih.gov

Bioisosterism: This strategy involves replacing functional groups on the this compound molecule (such as the dimethylamino or amine groups) with other chemical groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability without drastically altering the molecule's ability to interact with its biological target.

Scaffold Hopping: This more advanced technique involves replacing the central isoquinoline core with a structurally different scaffold while retaining the essential 3D arrangement of key functional groups. uniroma1.itnih.gov This can lead to the discovery of entirely new chemical classes with the same biological activity but potentially with improved properties, such as better solubility, reduced toxicity, or a novel patent position. researchgate.net For example, a research program might start with an active isoquinoline and "hop" to a quinoline, dihydroisoquinoline, or other heterocyclic system to overcome a specific liability like metabolic instability. researchgate.netnih.gov

Table 2: Potential Scaffold Hopping Strategies for the Isoquinoline Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |

|---|---|---|

| Isoquinoline | Quinoline, Naphthyridine, Imidazo[1,2-a]pyridine | Explore new intellectual property, alter electronic properties nih.gov |

| 3,4-Dihydroisoquinoline, Tetrahydroisoquinoline | Increase three-dimensionality, improve solubility researchgate.net |

These strategies are powerful tools for navigating and expanding the chemical space around a lead compound like this compound. researchgate.net

Multitargeting Approaches and Polypharmacology Concepts in Research

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The concept of polypharmacology—designing single drugs that can interact with multiple targets—is gaining traction as a more effective therapeutic strategy. The diverse biological activities associated with the isoquinoline scaffold make it an ideal starting point for developing multitargeted ligands. semanticscholar.orgnih.gov

Future research could focus on rationally designing derivatives of this compound that are engineered to modulate several key proteins involved in a disease process simultaneously. For instance, a single compound could be designed to inhibit two different protein kinases that are both implicated in the growth of a particular cancer. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)isoquinolin-5-amine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves palladium-catalyzed amination or nucleophilic substitution reactions. For example, analogous compounds like 3-Iodoisoquinolin-5-amine are synthesized via nitration, reduction, and halogenation steps . To ensure purity, use high-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts like unreacted intermediates .

Q. How does the dimethylamino group at the 3-position influence the compound's electronic properties?

- Methodological Answer : The dimethylamino group is a strong electron-donating substituent, which increases electron density on the isoquinoline ring. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict charge distribution and reactivity. Compare with analogs like 3-(Trifluoromethyl)quinolin-5-amine, where the electron-withdrawing CF3 group reduces nucleophilicity at the 5-amine position . Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (oxidation potentials) quantifies electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR detects dimethylamino protons as a singlet (~δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms quaternary carbons and amine connectivity.

- MS : HRMS (ESI+) provides exact mass (e.g., [M+H] calculated for CHN: 188.1189).

- IR : Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modifications at positions 3 (e.g., ethylamino, pyrrolidino) and 5 (e.g., hydroxyl, halogens). For example, 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine showed high tau protein binding affinity in PET imaging .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) and compare IC values. Molecular docking (AutoDock Vina) predicts binding modes to targets like tau fibrils .

Q. What strategies mitigate contradictions in reported biological data for isoquinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from PubChem and validated journals, excluding unreliable sources (e.g., BenchChem ).

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to resolve discrepancies in IC values. For example, variations in tau binding affinity may arise from differences in radioligand purity (>98% for PET tracers) .

Q. How can in vivo pharmacokinetics and blood-brain barrier (BBB) penetration be evaluated?

- Methodological Answer :

- PET Imaging : Radiolabel the compound with F (t = 109.7 min) using prosthetic groups like [F]fluoroethyl bromide. Assess brain uptake in rodent models via dynamic PET scans and compartmental modeling .

- LC-MS/MS Quantification : Measure plasma and brain tissue concentrations post-administration. Calculate pharmacokinetic parameters (AUC, C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.